molecular formula C13H16N2O3 B1341659 N-(2-ethoxyphenyl)-5-oxoprolinamide CAS No. 4108-13-8

N-(2-ethoxyphenyl)-5-oxoprolinamide

Cat. No.: B1341659
CAS No.: 4108-13-8
M. Wt: 248.28 g/mol
InChI Key: AJNCMTXSDFIPBY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-oxoprolinamide is a chemical compound with a unique structure that includes an ethoxyphenyl group and a 5-oxoprolinamide moiety

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-5-oxoprolinamide typically involves the reaction of 2-ethoxyaniline with a suitable acylating agent under controlled conditions. One common method involves the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to yield the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-5-oxoprolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-oxoprolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The ethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the 5-oxoprolinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-5-oxoprolinamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-11-6-4-3-5-9(11)15-13(17)10-7-8-12(16)14-10/h3-6,10H,2,7-8H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNCMTXSDFIPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235287
Record name N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4108-13-8
Record name N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4108-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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